molecular formula C15H19NO3S B5315303 2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid

2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid

Cat. No. B5315303
M. Wt: 293.4 g/mol
InChI Key: XHSFYCNMOXUNPJ-UHFFFAOYSA-N
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Description

2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid, also known as MCC-555, is a chemical compound that has been extensively studied for its potential therapeutic applications. MCC-555 belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain, swelling, and fever associated with inflammation. By inhibiting the production of prostaglandins, 2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. It also reduces the production of reactive oxygen species (ROS), which are involved in the inflammatory response. 2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid has been shown to have a good safety profile and does not cause significant gastrointestinal toxicity.

Advantages and Limitations for Lab Experiments

2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied. It has a good safety profile and does not cause significant toxicity. However, the synthesis of 2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid is a complex process that requires specialized equipment and expertise. The compound is also expensive and may not be readily available in some labs.

Future Directions

There are several future directions for the study of 2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid. One potential direction is the development of new formulations of 2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid that can improve its bioavailability and reduce its toxicity. Another potential direction is the study of the pharmacokinetics of 2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid, which can help to optimize dosing regimens. Additionally, the potential use of 2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid in the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis, should be explored. Finally, the development of new analogs of 2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid that can improve its efficacy and reduce its toxicity should be investigated.
Conclusion
In conclusion, 2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid is a promising compound that has shown potential therapeutic applications in the treatment of various inflammatory conditions. Its mechanism of action involves the inhibition of cyclooxygenase enzymes, which reduces inflammation, pain, and fever. 2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid has several advantages for lab experiments, but its synthesis is a complex process that requires specialized equipment and expertise. There are several future directions for the study of 2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid, including the development of new formulations and analogs.

Synthesis Methods

The synthesis of 2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid involves the reaction of 2-(methylthio)aniline with cyclohexanone to form the intermediate product, which is then reacted with phosgene to yield the final product. The synthesis of 2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. 2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid has been studied for its potential use in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout.

properties

IUPAC Name

2-[(2-methylsulfanylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-20-13-9-5-4-8-12(13)16-14(17)10-6-2-3-7-11(10)15(18)19/h4-5,8-11H,2-3,6-7H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSFYCNMOXUNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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